molecular formula C27H30O5 B015769 Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside CAS No. 55725-85-4

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside

Numéro de catalogue B015769
Numéro CAS: 55725-85-4
Poids moléculaire: 434.5 g/mol
Clé InChI: DJVKHGGGJZLGII-FPCALVHFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” is a purine nucleoside analog . It has broad antitumor activity targeting indolent lymphoid malignancies . It is widely employed in the biomedical sector, exhibiting notable prospects for research against specific disorders, particularly those concerning nucleoside metabolism .


Molecular Structure Analysis

The molecular formula of “Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” is C27H30O5 . Its average mass is 434.524 Da and its monoisotopic mass is 434.209320 Da .


Chemical Reactions Analysis

“Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” is a purine nucleoside analog. Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .


Physical And Chemical Properties Analysis

“Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” has a density of 1.2±0.1 g/cm3, a boiling point of 552.6±50.0 °C at 760 mmHg, and a flash point of 217.4±30.0 °C . It has 5 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds .

Applications De Recherche Scientifique

Antiviral Drug Development

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside has been investigated as an intermediate in the synthesis of remdesivir , the first FDA-approved antiviral drug for COVID-19 treatment . Remdesivir inhibits viral RNA polymerase, preventing viral replication. The compound’s unique sugar moiety contributes to its antiviral activity.

Carbohydrate Mimetics

Carbohydrates play essential roles in biological processes, but their inherent instability limits their use as therapeutic agents. Researchers have turned to carbohydrate mimetics—synthetic compounds that mimic carbohydrate structures without their drawbacks. Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside serves as a valuable building block for creating glycomimetics via chiron approaches . These mimetics can modulate carbohydrate-processing enzymes, making them promising targets for drug discovery.

Iminosugars (Azasugars)

Iminosugars, also known as azasugars, are a class of compounds that act as inhibitors or enhancers of glycosidases and glycosyltransferases. Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside falls into this category, showing potential in modulating enzyme activity . Researchers explore its applications in treating metabolic disorders and other diseases.

Allosteric Enhancers

In pharmacology, allosteric enhancers (AEs) can enhance the activity of specific receptors. Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside derivatives, such as benzoylthiophenes, have been studied as AEs at the A1 adenosine receptor . These compounds may have implications in drug design and receptor modulation.

Crystallography and Structural Studies

The synthesis and crystallization of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside have allowed researchers to isolate its alpha anomer. Crystallographic studies provide insights into its three-dimensional structure, packing arrangements, and intermolecular interactions . Such information aids in understanding its properties and potential applications.

Orientations Futures

“Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” harbors significant potential for treating cancers, viral diseases, and neurological disorders . It is utilized as a precursor or intermediate in nucleoside analogs and antiviral drug synthesis .

Propriétés

IUPAC Name

(2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVKHGGGJZLGII-FPCALVHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557499
Record name Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55725-85-4
Record name Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.